
Nebivolol hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de nébivolol est un bêtabloquant utilisé principalement pour le traitement de l’hypertension artérielle et de l’insuffisance cardiaque. Il s’agit d’un mélange racémique de deux énantiomères, dont l’un est un antagoniste bêta-adrénergique, tandis que l’autre agit comme un stimulant cardiaque sans activité bêta-adrénergique . Le chlorhydrate de nébivolol est connu pour sa grande sélectivité envers les récepteurs bêta-1 adrénergiques, ce qui le rend efficace pour réduire la pression artérielle et améliorer la fonction cardiaque .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de nébivolol peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-ylamine avec divers réactifs pour former le produit final. La synthèse implique généralement l’utilisation de solvants tels que le diméthylformamide et de réactifs tels que l’iode dans le dichlorométhane .
Méthodes de Production Industrielle : Dans les milieux industriels, le chlorhydrate de nébivolol est produit en utilisant la chromatographie liquide haute performance (HPLC) et d’autres techniques avancées pour garantir la pureté et la constance. Le processus implique un contrôle minutieux des conditions de réaction et l’utilisation de systèmes automatisés pour le contrôle qualité .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de nébivolol subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son métabolisme et ses effets thérapeutiques .
Réactifs et Conditions Communs : Les réactifs communs utilisés dans les réactions du chlorhydrate de nébivolol comprennent les agents oxydants, les agents réducteurs et les solvants tels que l’éthanol et l’eau. Les réactions sont généralement réalisées dans des conditions contrôlées pour garantir les résultats souhaités .
Principaux Produits Formés : Les principaux produits formés à partir des réactions du chlorhydrate de nébivolol comprennent ses métabolites, qui sont excrétés par les reins et les fèces. Ces métabolites sont essentiels pour les effets thérapeutiques du médicament et son élimination de l’organisme .
4. Applications de la Recherche Scientifique
Le chlorhydrate de nébivolol a une large gamme d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Hypertension Management
Nebivolol is predominantly prescribed for the treatment of high blood pressure (hypertension). Clinical studies have demonstrated its effectiveness in significantly lowering both systolic and diastolic blood pressure. For example, in a large-scale study involving 6,356 patients, nebivolol was shown to reduce blood pressure effectively over a six-week period, with no serious adverse events reported .
Heart Failure Treatment
Nebivolol is also utilized in managing heart failure, particularly in elderly patients. The SENIORS study indicated that while nebivolol did not significantly reduce mortality rates, it did lower the composite risk of all-cause mortality or cardiovascular hospital admission by 15% compared to placebo . This suggests that nebivolol may enhance patient outcomes in heart failure management.
Angina and Cardiovascular Protection
In addition to hypertension and heart failure, nebivolol is used to treat angina by decreasing heart rate and contractility, thus reducing myocardial oxygen demand . Its vasodilatory effects contribute to improved coronary blood flow, making it beneficial for patients with ischemic heart disease.
Pharmacological Mechanism
Nebivolol operates through a dual mechanism:
- Beta-1 Receptor Blockade : By selectively blocking beta-1 adrenergic receptors in the heart, nebivolol reduces heart rate and myocardial contractility.
- Nitric Oxide Potentiation : Nebivolol enhances nitric oxide production via β3 receptor stimulation, leading to vasodilation and improved endothelial function . This mechanism not only helps in lowering blood pressure but also contributes to arterial flexibility.
Comparative Effectiveness
Clinical trials have consistently shown that nebivolol is more effective than placebo in reducing blood pressure across diverse populations. For instance, a study reported that patients receiving nebivolol experienced mean reductions in diastolic blood pressure ranging from 8.6 to 11.4 mmHg compared to placebo .
Long-term Outcomes
Long-term studies indicate that nebivolol maintains its antihypertensive effects over extended periods without significant adverse effects. Patients often report improved quality of life and general well-being compared to those on traditional beta-blockers .
Safety Profile
Nebivolol is generally well-tolerated with a low incidence of side effects compared to other beta-blockers. Commonly reported side effects include headache, fatigue, and dizziness; however, serious adverse events are rare . Its favorable safety profile makes it a suitable option for patients with comorbid conditions.
Off-label Uses and Future Directions
Recent research suggests potential off-label applications for nebivolol:
- Microvascular Angina : Nebivolol may help manage symptoms associated with microvascular angina due to its vasodilatory properties .
- Cancer Therapy-related Cardiac Dysfunction : Emerging studies propose that nebivolol could mitigate cardiac dysfunction resulting from cancer treatments; however, further research is required to establish its efficacy in this area .
Mécanisme D'action
Le chlorhydrate de nébivolol agit en bloquant sélectivement les récepteurs bêta-1 adrénergiques dans le cœur, ce qui réduit la fréquence cardiaque et la pression artérielle. Cette action contribue à gérer l’hypertension et à améliorer la fonction cardiaque. Le médicament a également des effets vasodilatateurs, qui contribuent davantage à ses propriétés antihypertensives .
Cibles Moléculaires et Voies : La principale cible moléculaire du chlorhydrate de nébivolol est le récepteur bêta-1 adrénergique. En bloquant ce récepteur, le médicament inhibe la liaison des catécholamines, qui sont responsables de l’augmentation de la fréquence cardiaque et de la pression artérielle .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de nébivolol est unique parmi les bêtabloquants en raison de sa grande sélectivité pour les récepteurs bêta-1 adrénergiques et de ses effets vasodilatateurs. Des composés similaires comprennent :
Atenolol : Un autre bêtabloquant sélectif bêta-1, mais avec un effet vasodilatateur moins important.
Propranolol : Un bêtabloquant non sélectif qui affecte à la fois les récepteurs bêta-1 et bêta-2.
Métoprolol : Un bêtabloquant sélectif bêta-1 avec des applications similaires mais des propriétés pharmacocinétiques différentes.
Le chlorhydrate de nébivolol se démarque par sa double action en tant que bêtabloquant et vasodilatateur, ce qui le rend particulièrement efficace dans la gestion de l’hypertension et de l’insuffisance cardiaque .
Activité Biologique
Nebivolol hydrochloride is a highly selective beta-1 adrenergic receptor antagonist that has garnered attention for its unique pharmacological profile and biological activity. This article delves into the compound's mechanisms of action, therapeutic effects, and relevant clinical studies, supported by data tables and findings from diverse sources.
Nebivolol primarily functions as a cardioselective beta-1 blocker , which means it selectively inhibits the beta-1 adrenergic receptors predominantly found in the heart. This action leads to a decrease in heart rate and myocardial contractility, contributing to its antihypertensive effects. Notably, nebivolol also promotes vasodilation through the stimulation of nitric oxide (NO) synthase, enhancing endothelial function and reducing systemic vascular resistance.
- Nitric Oxide Mediated Vasodilation : Nebivolol induces vasodilation via a nitric oxide- and cGMP-dependent mechanism, with an effective concentration (EC50) of approximately 11.36 μM in renal arteries . This dual action not only lowers blood pressure but also improves endothelial health.
Pharmacological Profile
The pharmacological profile of nebivolol includes its affinity for various receptors, which can be summarized in the following table:
Receptor Type | Affinity (Ki values) |
---|---|
Beta-1 | 0.88 nM |
Beta-2 | 2400 nM |
5-HT1A | 20 nM |
Alpha-1 | 4000 nM |
H1 | 1160 nM |
D2 | 700 nM |
This selective action on beta-1 receptors makes nebivolol particularly effective for treating conditions like hypertension and heart failure without the adverse effects commonly associated with non-selective beta-blockers .
Clinical Studies and Findings
Numerous studies have validated the efficacy and safety of nebivolol in clinical settings. Below are key findings from significant research:
- Efficacy in Heart Failure : A study involving elderly patients with heart failure demonstrated that nebivolol significantly reduced the composite risk of all-cause mortality or cardiovascular hospital admission by 15% compared to placebo .
- Hypertension Management : In a nationwide study with 6356 patients, nebivolol effectively lowered both systolic and diastolic blood pressure over six weeks without serious adverse events . The results indicated that patients experienced a better overall sense of well-being compared to other treatments.
- Endothelial Function Improvement : A small study showed that nebivolol treatment resulted in a greater increase in forearm blood flow following nitroglycerin administration compared to placebo, suggesting an improvement in endothelial function .
Case Study 1: Efficacy in Hypertensive Patients
In a randomized controlled trial, patients receiving nebivolol exhibited significant reductions in blood pressure levels over a six-month period compared to those on placebo. The average reduction in systolic blood pressure was noted to be around 12 mmHg (p < 0.001) across varying dosages (5 mg, 10 mg, and 20 mg) .
Case Study 2: Tolerance to Nitrates
A study involving healthy individuals indicated that nebivolol may reduce nitrate tolerance typically associated with long-term nitrate therapy. Participants receiving nebivolol showed a significantly higher increase in forearm blood flow after nitroglycerin administration than those receiving placebo (96% vs. 54%, p < 0.05) .
Propriétés
Numéro CAS |
152520-56-4 |
---|---|
Formule moléculaire |
C22H26ClF2NO4 |
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m1./s1 |
Clé InChI |
JWEXHQAEWHKGCW-VCVZPGOSSA-N |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
SMILES isomérique |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
SMILES canonique |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Apparence |
Solid powder |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
67555, R alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol Bystolic Hydrochloride, Nebivolol Lobivon Nebilet nebivolol nebivolol hydrochloride R 67555 R-67555 R67555 Silosta |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Nebivolol hydrochloride?
A1: this compound is a highly selective β1-adrenergic receptor antagonist. [] This selectivity contributes to its vasodilatory effects and efficacy in managing hypertension. []
Q2: How does this compound's vasodilatory effect differ from other β-blockers?
A2: Unlike many β-blockers, this compound promotes the release of nitric oxide, a potent vasodilator. [] This unique mechanism contributes to improved arterial compliance and reduced peripheral vascular resistance. []
Q3: What is the molecular formula and weight of this compound?
A3: The scientific literature provided does not explicitly state the molecular formula and weight of this compound. To obtain this information, it's recommended to consult resources like PubChem or DrugBank.
Q4: What analytical techniques are commonly employed to characterize this compound?
A4: Several analytical methods, including UV spectrophotometry, [, , ] RP-HPLC, [, , , , , , , ] HPTLC, [, , , , ] and FTIR, [, ] are widely used for the characterization and quantification of this compound. These techniques facilitate quality control, stability assessments, and impurity profiling.
Q5: What are the common degradation pathways observed for this compound under stress conditions?
A5: Studies have revealed that this compound is susceptible to degradation under various stress conditions, including oxidation, [, , , ] and photodegradation. [, ]
Q6: How is the stability of this compound addressed in pharmaceutical formulations?
A6: Various formulation strategies have been investigated to improve this compound stability and bioavailability. These include the development of liquisolid compacts, [] nanocrystals impregnated buccal films, [] self-micro emulsifying drug delivery systems (SMEDDS), [] and transdermal patches. [, , ]
Q7: What is the role of excipients in this compound formulations?
A7: Excipients play a crucial role in achieving desired drug release profiles and improving the stability of this compound formulations. For instance, superdisintegrants like Crosscarmellose Sodium are used in immediate-release tablets, [] while polymers like HPMC K100M and Eudragit RS100 are employed for sustained-release formulations and transdermal patches. [, ]
Q8: What are the critical parameters considered during the validation of analytical methods for this compound?
A8: Validation of analytical methods, especially chromatographic techniques like RP-HPLC and HPTLC, involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability and reproducibility of the analytical data. [, , , , , , , , , , , , , , , , ]
Q9: How is the quality of this compound assured during pharmaceutical development and manufacturing?
A9: Stringent quality control measures are employed throughout the development and manufacturing process of this compound formulations. These include rigorous testing of raw materials, in-process controls, and final product evaluation to ensure compliance with established quality standards and regulatory guidelines. []
Q10: What are the challenges associated with the oral delivery of this compound?
A10: this compound exhibits low oral bioavailability (~12%) primarily due to extensive hepatic first-pass metabolism. [] This limitation necessitates higher doses for therapeutic efficacy, potentially increasing the risk of adverse effects.
Q11: How do novel drug delivery systems aim to overcome these limitations?
A11: Alternative drug delivery approaches, such as transdermal patches, buccal films, and SMEDDS, are being explored to bypass the first-pass metabolism and enhance the bioavailability of this compound. These strategies aim to deliver the drug directly to the systemic circulation, improving its therapeutic efficacy and potentially reducing side effects. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.